molecular formula C14H13N3 B11770898 (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine

Cat. No.: B11770898
M. Wt: 223.27 g/mol
InChI Key: MZCMJSZYTQPBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine” is a benzimidazole derivative featuring a methanamine group attached to the 3-position of a phenyl ring, which is further substituted with a benzo[d]imidazole moiety at the 2-position. This compound has garnered attention in medicinal chemistry due to its structural similarity to pharmacologically active benzimidazole derivatives, such as antifungal agents (e.g., thiabendazole) and enzyme inhibitors (e.g., IDO1 inhibitors) . Its synthesis typically involves multi-step reactions, including condensation of o-phenylenediamine with appropriate carbonyl precursors, followed by functional group modifications . The compound’s bioactivity is attributed to the benzimidazole core, which facilitates interactions with biological targets through hydrogen bonding and π-π stacking .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

[3-(1H-benzimidazol-2-yl)phenyl]methanamine

InChI

InChI=1S/C14H13N3/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14/h1-8H,9,15H2,(H,16,17)

InChI Key

MZCMJSZYTQPBEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CN

Origin of Product

United States

Preparation Methods

Benzimidazole Ring Formation

The most widely reported method involves the condensation of o-phenylenediamine with 3-nitrobenzaldehyde under oxidative conditions. In the presence of N,N-dimethylformamide (DMF) and sulfur, the reaction proceeds via cyclization to yield 2-(3-nitrophenyl)-1H-benzo[d]imidazole. Typical conditions include:

Parameter Details
Reactants o-Phenylenediamine (1 eq), 3-nitrobenzaldehyde (1.2 eq)
Solvent DMF or 1,4-dioxane
Oxidizing Agent Sulfur (for methanone formation) or O₂ (for direct cyclization)
Temperature 85–100°C
Reaction Time 6–24 hours
Yield 51–74%

Nitro Group Reduction

The nitro group at the 3-position is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like SnCl₂/HCl.

Reduction Method Conditions Yield
Catalytic Hydrogenation H₂ (1 atm), Pd/C (10%), EtOH, 25°C, 12 h85–92%
SnCl₂/HCl SnCl₂ (4 eq), conc. HCl, reflux, 4 h78–85%

Advantages : High scalability; nitro intermediates are stable and easily characterized.
Limitations : Requires handling of hazardous reducing agents (SnCl₂).

Direct Condensation with 3-Aminobenzaldehyde

Challenges and Modifications

While theoretically straightforward, 3-aminobenzaldehyde is prone to self-condensation and oxidation. To circumvent this, in situ protection of the amine group is employed:

  • Protection as Schiff Base : Reacting 3-aminobenzaldehyde with acetic anhydride forms 3-acetamidobenzaldehyde, which is then condensed with o-phenylenediamine. Post-cyclization, the acetamide group is hydrolyzed using HCl/EtOH.

  • Oxidative Cyclization : Using Na₂S₂O₅ as an oxidant in ethanol at 80°C yields the benzimidazole directly.

Step Conditions Yield
Schiff Base Formation Acetic anhydride, 0°C, 1 h89%
Cyclization o-Phenylenediamine, Na₂S₂O₅, EtOH, 80°C68%
Deprotection 6 M HCl, reflux, 3 h91%

Advantages : Avoids nitro reduction steps.
Limitations : Low yields due to intermediate instability.

Nucleophilic Substitution on Halogenated Intermediates

Synthesis of 2-(3-Bromophenyl)-1H-benzo[d]imidazole

Bromine substituents at the 3-position are introduced via condensation with 3-bromobenzaldehyde. Subsequent amination is achieved using ammonia or benzylamine under Ullmann conditions:

Reaction Conditions Yield
Bromination 3-Bromobenzaldehyde, DMF, S₈, 100°C, 12 h63%
Amination NH₃ (aq), CuI, L-proline, DMSO, 110°C, 24 h57%

Advantages : Permits late-stage functionalization.
Limitations : Low yields in amination step; requires transition metal catalysts.

Reductive Amination of Ketone Intermediates

Synthesis of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanone

Condensation of o-phenylenediamine with 3-acetylbenzaldehyde forms the methanone derivative. Reductive amination with NH₄OAc and NaBH₃CN converts the ketone to methanamine:

Step Conditions Yield
Ketone Formation 3-Acetylbenzaldehyde, DMF, S₈, 100°C, 12 h71%
Reductive Amination NH₄OAc, NaBH₃CN, MeOH, 25°C, 6 h66%

Advantages : High functional group tolerance.
Limitations : Multi-step process with moderate overall yield.

Comparative Analysis of Methods

Method Overall Yield Scalability Hazard Profile
Nitro Reduction 65–75%HighModerate (SnCl₂)
Direct Condensation 50–60%ModerateLow
Nucleophilic Substitution 40–50%LowHigh (CuI)
Reductive Amination 45–55%ModerateModerate (NaBH₃CN)

Characterization and Spectral Data

Key spectroscopic features of (3-(1H-benzo[d]imidazol-2-yl)phenyl)methanamine include:

  • ¹H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 8H, Ar-H), 4.12 (s, 2H, CH₂NH₂).

  • IR (KBr) : 3360 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).

  • MS (ESI+) : m/z 224 [M+H]⁺.

Industrial-Scale Considerations

The nitro reduction route (Method 1) is preferred for large-scale synthesis due to:

  • Commercial availability of 3-nitrobenzaldehyde.

  • Well-established catalytic hydrogenation protocols.

  • Typical purity >98% after recrystallization (ethyl acetate/hexane).

Emerging Strategies

Recent advances include photoredox catalysis for nitro reduction and flow chemistry to enhance cyclization efficiency . These methods aim to reduce reaction times and improve atom economy.

Chemical Reactions Analysis

Oxidation Reactions

The methanamine group undergoes oxidation under acidic conditions to yield a substituted amide. For example:
Reaction :

(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamineH2SO4KMnO4(3-(1H-Benzo[d]imidazol-2-yl)phenyl)acetamide\text{this compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4} \text{(3-(1H-Benzo[d]imidazol-2-yl)phenyl)acetamide}

  • Conditions : KMnO₄ in H₂SO₄ at 60–80°C.

  • Mechanism : The primary amine is oxidized to a carbonyl group via intermediate imine formation.

Alkylation and Acylation

The primary amine participates in nucleophilic substitution and acyl transfer reactions:

Reaction Type Reagents/Conditions Product Key Features
Alkylation Methyl iodide, NaH, DMF, 0–25°C, 4–6 hrsN-Methyl-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamineSelective N-alkylation of the amine group.
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, rt, 2 hrsN-Acetyl-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamineMild conditions with high regioselectivity.

Schiff Base Formation

The methanamine group condenses with aldehydes to form imines:
Reaction :

This compound+RCHOEtOH, refluxSchiff base derivatives\text{this compound} + \text{RCHO} \xrightarrow{\text{EtOH, reflux}} \text{Schiff base derivatives}

  • Applications : Ligands for coordination chemistry or intermediates in heterocycle synthesis .

Ru-Catalyzed C–H Arylation

The benzylic C–H bond adjacent to the amine undergoes direct arylation with arylboronates:
Reaction :

This compound+Ar–B(OR)2Pinacolone, 140°CRu3(CO)12Arylated derivatives\text{this compound} + \text{Ar–B(OR)}_2 \xrightarrow[\text{Pinacolone, 140°C}]{\text{Ru}_3(\text{CO})_{12}} \text{Arylated derivatives}

  • Mechanism : Ru-mediated C–H activation followed by transmetalation and reductive elimination .

  • Yield : Up to 86% conversion reported for analogous benzylic amines .

Sulfonation and Subsequent Functionalization

The benzimidazole ring undergoes electrophilic sulfonation:
Reaction :

This compoundClSO3H, 0°CSulfonated intermediateRNH2Sulfonamide derivatives\text{this compound} \xrightarrow{\text{ClSO}_3\text{H, 0°C}} \text{Sulfonated intermediate} \xrightarrow{\text{RNH}_2} \text{Sulfonamide derivatives}

  • Conditions : Chlorosulfonic acid at 0°C, followed by amine coupling (e.g., 1-methylpiperazine) .

  • Yield : ~74–84% for analogous benzimidazole sulfonamides .

Nucleophilic Reactions with Aldehydes and Isocyanides

The benzimidazole nitrogen participates in multicomponent reactions:
Example :

This compound+RCHO+R’NCMeOH, rtImidazopyrazine derivatives\text{this compound} + \text{RCHO} + \text{R'NC} \xrightarrow{\text{MeOH, rt}} \text{Imidazopyrazine derivatives}

  • Mechanism : Sequential imine formation, isocyanide insertion, and cyclization .

  • Stereoselectivity : Z-configuration amidines due to peri interactions .

Comparative Reactivity Table

Reaction Type Site of Reactivity Key Reagents Applications
OxidationMethanamine (–NH₂)KMnO₄, H₂SO₄Synthesis of amides for drug discovery.
Alkylation/AcylationMethanamine (–NH₂)Alkyl halides, acyl chloridesProdrug design or polymer conjugation.
C–H ArylationBenzylic C–HRu catalysts, arylboronatesLate-stage functionalization in medicinal chemistry .
SulfonationBenzimidazole ringClSO₃H, aminesAntibacterial agent development .

Mechanistic Insights

  • Benzimidazole Coordination : The benzimidazole nitrogen can act as a ligand for transition metals (e.g., Ru), facilitating C–H activation .

  • Steric Effects : Substituents on the benzimidazole ring influence reaction rates. For example, 3-methyl groups stabilize reactive conformers .

This compound’s versatility in oxidation, functionalization, and catalysis underscores its value in pharmaceutical synthesis and materials science. Further exploration of its reactivity under photochemical or electrochemical conditions could expand its utility.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Anticancer Properties
The unique structure of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine positions it as a promising lead compound for drug development aimed at treating microbial infections and cancer. The benzimidazole ring is known for its biological activity, particularly its ability to interact with specific molecular targets, which can modulate enzyme activity or receptor function .

Recent studies have highlighted its potential as an inhibitor of quorum sensing in Pseudomonas aeruginosa, a pathogen of significant concern due to its resistance to multiple antibiotics. The compound has shown enhanced activity against this bacterium, suggesting its utility as an antibiotic adjuvant therapy .

Cytotoxic Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, including MCF-7 breast cancer cells. These findings indicate that modifications to the compound can lead to improved therapeutic efficacy while minimizing side effects .

Material Science Applications

Optoelectronic and Nonlinear Optical Materials
The compound has been explored for its potential in optoelectronic applications. Studies suggest that derivatives of this compound can serve as dyes with significant nonlinear optical properties, making them suitable for use in advanced electronic devices .

Synthesis of Metal-Organic Frameworks
Innovative research has shown that this compound can be utilized in the synthesis of metal-organic frameworks (MOFs). These materials have applications in gas storage, separation processes, and catalysis due to their tunable porosity and surface area .

Case Studies

Case Study 1: Antimicrobial Activity
In a study focused on developing new inhibitors for Pseudomonas aeruginosa, researchers synthesized several derivatives based on this compound. One particular derivative showed a 15-fold increase in potency compared to earlier compounds, demonstrating the effectiveness of structural modifications in enhancing antimicrobial activity .

Case Study 2: Cytotoxicity Evaluation
A series of derivatives were evaluated for their cytotoxic effects on MCF-7 cells. The results indicated that specific substitutions on the phenyl ring significantly increased cytotoxicity while maintaining low toxicity towards normal cells, highlighting the therapeutic potential of these compounds in cancer treatment .

Mechanism of Action

The mechanism of action of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of “(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine” are influenced by its substitution pattern. Below is a detailed comparison with structurally related benzimidazole derivatives:

Structural and Functional Group Variations

Compound Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Applications Reference
This compound Benzimidazole at 2-position of phenyl; methanamine at 3-position None C₁₄H₁₃N₃ 223.28 Antifungal precursors, enzyme inhibition
(3-((6-Bromo-1H-benzo[d]imidazol-1-yl)methyl)phenyl)methanamine (Compound 52) 6-Bromo substitution on benzimidazole; methanamine at 3-position Br C₁₅H₁₃BrN₃ 322.19 IDO1 inhibition (IC₅₀ = 0.12 μM)
(1H-Benzo[d]imidazol-2-yl)methanamine (Compound 10a) Methanamine directly attached to benzimidazole None C₈H₉N₃ 147.18 Antimicrobial activity (MIC = 8–32 μg/mL)
3-(2-Methyl-1H-imidazol-1-yl)benzylamine Methyl-imidazole at 3-position of phenyl; methanamine CH₃ C₁₁H₁₃N₃ 187.25 Commercial availability; uncharacterized bioactivity
1-(1-Benzyl-1H-imidazol-2-yl)methanamine (V2L) Benzyl-imidazole; methanamine Benzyl C₁₁H₁₃N₃ 187.25 Structural analog for antiviral studies

Pharmacological Activity

  • Antimicrobial Activity : Compound 10a exhibits broad-spectrum antimicrobial activity (MIC = 8–32 μg/mL against S. aureus and E. coli), attributed to its unsubstituted benzimidazole core . In contrast, brominated derivatives like Compound 52 show enhanced enzyme inhibition (IDO1 IC₅₀ = 0.12 μM) due to increased hydrophobicity and target affinity .
  • Antifungal Potential: The parent compound’s analogs in demonstrated moderate antifungal activity, but substitution with nitro or aryl groups improved potency by 2–4 fold .

Physicochemical Properties

  • Solubility : The presence of bromine (Compound 52) or methyl groups () reduces aqueous solubility compared to the unsubstituted parent compound.
  • Metabolic Stability: In vitro studies in mouse liver microsomes revealed that brominated derivatives (e.g., Compound 52) exhibit slower metabolic degradation (t₁/₂ = 45 min) than non-halogenated analogs (t₁/₂ = 20–30 min) .

Key Research Findings

Substitution Effects : Bromine at the 6-position of benzimidazole (Compound 52) enhances IDO1 inhibition by 10-fold compared to the parent compound, highlighting the role of electron-withdrawing groups in target engagement .

Antimicrobial vs. Antiviral Activity : While the parent compound and 10a focus on antimicrobial applications, analogs like V2L are explored for dual-target antiviral activity against BVDV .

Synthetic Challenges: Multi-step synthesis of halogenated derivatives (e.g., Compound 52) requires stringent temperature control, whereas non-halogenated analogs (e.g., 10a) are more straightforward to synthesize .

Biological Activity

The compound (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine, a derivative of benzimidazole, has gained attention in medicinal chemistry due to its diverse biological activities. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, supported by recent research findings and case studies.

Synthesis and Structure

This compound can be synthesized through various methods involving the condensation of benzimidazole with phenylmethanamine. The structural features of this compound contribute to its interaction with biological targets, enhancing its therapeutic potential.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzimidazole derivatives, including this compound. For instance, compounds bearing a benzimidazole nucleus have demonstrated significant cytotoxicity against various cancer cell lines. In one study, derivatives showed IC50 values lower than 20 μM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Table 1: Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
1MCF-70.018 ± 0.001
2U8745.2 ± 13.0
3A549<20

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. Studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

CompoundBacteriaMIC (μg/mL)
1S. aureus2
2E. coli200
3P. aeruginosa500

In vitro assays have shown that certain derivatives possess MIC values as low as 2 μg/mL against Staphylococcus aureus, indicating their potential as effective antimicrobial agents .

Anti-inflammatory Activity

Benzimidazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting a mechanism through which they could be utilized in treating inflammatory diseases .

Case Studies

Several case studies provide insights into the biological activities of this compound:

  • Study on Cancer Cell Lines : A study conducted on MCF-7 and U87 cell lines demonstrated that derivatives of this compound significantly inhibited cell proliferation, leading to apoptosis in a dose-dependent manner .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial activity against resistant strains such as MRSA, where the compound displayed promising results with low MIC values .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications at specific positions on the benzimidazole scaffold can enhance biological activity. For example, substituents at the phenyl ring significantly influence both anticancer and antimicrobial activities, suggesting that careful design of these compounds can optimize their therapeutic effects .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via multi-step pathways. For example, one approach involves:

Condensation of o-phenylenediamine with substituted aldehydes to form the benzimidazole core.

Functionalization via nucleophilic substitution or coupling reactions to introduce the phenylmethanamine group.
Key factors include the use of catalysts (e.g., ZnCl₂ for cyclization) and solvent systems (e.g., DMF/S for selective ketone formation). Yield optimization requires controlled temperature (80–120°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • 1H/13C NMR : Confirms proton environments and aromatic substitution patterns.
  • FTIR : Identifies functional groups (e.g., NH₂ stretches at ~3400 cm⁻¹).
  • HRMS : Validates molecular weight and purity.
  • X-ray crystallography (if crystals are obtainable): Resolves 3D structural features, critical for confirming regiochemistry .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

  • Methodological Answer : Standard protocols include:

  • Broth microdilution assays (e.g., against S. aureus or C. albicans) to determine MIC (Minimum Inhibitory Concentration).
  • Zone of inhibition tests on agar plates.
    Substituents on the phenyl ring (e.g., electron-withdrawing groups) enhance activity by disrupting microbial cell membranes .

Advanced Research Questions

Q. What computational strategies are used to predict the optoelectronic and nonlinear optical (NLO) properties of benzimidazole derivatives?

  • Methodological Answer :

  • DFT calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer efficiency.
  • TD-DFT predicts UV-Vis absorption spectra and Stokes shifts.
  • Hyperpolarizability (β) calculations evaluate NLO potential. Experimental validation via Z-scan techniques confirms computational findings .

Q. How do structural modifications of this compound influence its antitumor mechanism?

  • Methodological Answer :

  • Introduce substituents (e.g., chloro, methyl) to the quinoline or benzimidazole moiety to enhance DNA intercalation.
  • Flow cytometry assesses cell cycle arrest (e.g., G2/M phase blockade).
  • Western blotting detects apoptosis markers (e.g., caspase-3 activation). Derivatives with electron-deficient aryl groups show improved pro-apoptotic activity .

Q. What strategies resolve contradictions in reported synthetic yields for benzimidazole-based compounds?

  • Methodological Answer :

  • Systematic comparison of catalysts (e.g., ZnCl₂ vs. polyphosphoric acid) under varying temperatures.
  • Design of Experiments (DoE) identifies critical parameters (e.g., reactant stoichiometry, solvent polarity).
  • HPLC-MS monitors intermediate stability to avoid side reactions (e.g., over-oxidation) .

Q. How can structure-activity relationship (SAR) studies guide the design of fluorescent probes using this compound?

  • Methodological Answer :

  • Introduce hydroxyl or methoxy groups to the phenyl ring to enhance Stokes shift and reduce self-absorption.
  • Fluorescence quenching assays evaluate sensitivity to metal ions (e.g., Fe³⁺) or pH changes.
  • Quantum yield measurements correlate substituent electronic effects with emission intensity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.